molecular formula C17H15N3O4 B2753793 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921798-18-7

3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号: B2753793
CAS番号: 921798-18-7
分子量: 325.324
InChIキー: LYANZNVZXBCNPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic pyrido[3,2-d]pyrimidine-dione core. Key structural features include a 1-ethyl group at the N1 position and a 1,3-benzodioxol-5-ylmethyl substituent at the C3 position. The benzodioxole moiety introduces electron-rich aromaticity, which may enhance π-π stacking or hydrogen-bonding interactions in biological systems. Pyridopyrimidines are known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and herbicide development, depending on substituent patterns .

特性

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-19-12-4-3-7-18-15(12)16(21)20(17(19)22)9-11-5-6-13-14(8-11)24-10-23-13/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYANZNVZXBCNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole with an appropriate pyrido[3,2-d]pyrimidine precursor under controlled conditions. The reaction may require catalysts such as palladium chloride (PdCl2) and bases like cesium carbonate (Cs2CO3) in solvents like toluene, followed by purification steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

3-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under basic conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, bases like potassium carbonate (K2CO3) for deprotonation, and solvents such as dimethylformamide (DMF) for solubilizing reactants. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

科学的研究の応用

The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrimidine family and has garnered interest in various scientific research applications. This article delves into its potential uses, focusing on its pharmacological properties, synthesis, and biological activities.

Chemical Properties and Structure

The molecular formula of this compound is C16H18N4O4C_{16}H_{18}N_{4}O_{4} with a molecular weight of approximately 330.34 g/mol. The compound features a complex structure that includes a pyrimidine ring and a benzodioxole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. Studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, some derivatives have been evaluated for their effectiveness against breast cancer cell lines and have shown promising results in reducing tumor growth in vivo .

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties. Similar compounds have been tested against a range of bacterial and fungal pathogens. Preliminary studies indicate that pyrimidine derivatives can disrupt microbial cell wall synthesis or function as enzyme inhibitors, leading to effective antimicrobial action .

Neuroprotective Effects

Research has also explored the neuroprotective capabilities of pyrimidine derivatives. These compounds may offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. Some studies suggest that they could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease due to their ability to cross the blood-brain barrier .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized various pyrimidine derivatives and tested their efficacy against human cancer cell lines. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

作用機序

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, depending on the specific biological context. The compound’s structure allows it to fit into active sites of proteins, modulating their activity and affecting downstream signaling pathways .

類似化合物との比較

Comparison with Structural Analogs

Pyridopyrimidine derivatives exhibit significant variability in bioactivity and physicochemical properties based on substitution patterns. Below is a systematic comparison of the target compound with structurally related analogs:

Core Structure and Substituent Variations

Compound Name Core Structure Substituents (Position) Key Features
3-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (Target) Pyrido[3,2-d]pyrimidine-dione 1-Ethyl (N1), 1,3-benzodioxol-5-ylmethyl (C3) Electron-rich benzodioxole enhances lipophilicity; ethyl improves metabolic stability.
3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Pyrido[3,2-d]pyrimidine-dione 4-Methoxyphenylmethyl (C3) Methoxy group increases electron density but reduces lipophilicity vs. benzodioxole.
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[2,3-d]pyrimidine-dione 3-Chlorobenzyl (C3), 5-methoxy (C5), 1-methyl (N1) Chlorine enhances electrophilicity; methoxy may sterically hinder binding.
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-dione Imidazo-pyridine (C6), phenyl (C3) Thieno core alters electronic distribution; imidazole enhances antimicrobial potential.

Electronic Properties

  • HOMO-LUMO Gaps: Pyrido[2,3-d]pyrimidine analogs (e.g., compounds 6a–d in ) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, indicative of moderate reactivity.
  • Frontier Orbital Localization : In herbicidal pyrido[2,3-d]pyrimidines, HOMO is localized on the pyrimidine ring, while LUMO resides on substituted benzene rings . The benzodioxole group in the target compound may shift HOMO localization to the dioxole ring, altering binding mechanisms.

Physicochemical Properties

  • Metabolic Stability : The 1-ethyl group in the target compound may resist oxidative metabolism better than 1-methyl analogs (e.g., ), extending half-life.

生物活性

The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrimidine family known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C22H19N3O4
  • Molecular Weight : 389.40 g/mol
  • CAS Number : 171596-28-4
  • SMILES Notation : CN1CC(=O)N2C@HC1=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cellular processes, particularly those related to cancer cell proliferation. One significant target is the eukaryotic elongation factor 2 kinase (eEF-2K), which plays a critical role in protein synthesis and has been implicated in cancer progression.

Inhibitory Activity Against eEF-2K

A study demonstrated that derivatives of pyrido[2,3-d]pyrimidine, including compounds similar to our target compound, showed promising inhibitory effects on eEF-2K activity:

  • Compound A (similar to our target) : IC50 = 420 nM
  • Compound B : IC50 = 930 nM

These findings suggest that modifications in the structure can enhance inhibitory potency against eEF-2K, which could be crucial for developing anticancer therapies .

Biological Activity Overview

The following table summarizes the biological activities reported for the compound and its analogs:

Activity Target/Mechanism Reference
Inhibition of eEF-2KReduces protein synthesis in cancer cells
Antitumor activityInduces apoptosis in malignant cells
Antimicrobial propertiesInhibits growth of specific pathogens

Case Studies and Research Findings

  • Anticancer Activity :
    • A series of studies have shown that pyrido[3,2-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this class were tested against breast cancer (MDA-MB-231) and showed reduced eEF-2K activity leading to decreased cell viability .
  • Antimicrobial Properties :
    • Preliminary research indicated that certain derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections alongside their anticancer properties .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR revealed that specific substitutions on the pyrimidine ring significantly affect biological activity. For instance, the presence of an ethyl group at a particular position was found to enhance inhibitory effects on eEF-2K .

Q & A

Basic: What are the key considerations for optimizing multi-step synthesis of this compound to achieve high purity?

Answer:
The synthesis of pyrido-pyrimidine derivatives typically involves multi-step reactions requiring precise control of conditions (temperature, solvent, catalysts) and purification techniques. For example:

  • Cyclization steps (e.g., using precursors like 2-chloronicotinic acid in dimethylformamide at 50°C for 6–12 hours) are critical for forming the fused pyrido-pyrimidine core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol or DMSO) ensures removal of unreacted intermediates. Monitoring via TLC or HPLC is essential .
  • Yield optimization : Stepwise adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of benzodioxol-5-ylmethyl chloride) minimize side products .

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

Answer:
A combination of techniques validates structural integrity:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents (e.g., benzodioxol methyl protons at δ 3.8–4.2 ppm, pyrimidine carbonyls at δ 160–170 ppm) .
  • X-ray diffraction : Resolves bond angles and crystallographic packing (e.g., π–π stacking in the pyrido-pyrimidine core) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 410.15 for C20_{20}H17_{17}N3_3O4_4) .

Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Answer:
Density functional theory (DFT) calculations provide insights into:

  • HOMO-LUMO gaps : Values (e.g., 3.91–4.10 eV) correlate with charge-transfer potential and photostability .
  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., carbonyl oxygens as nucleophilic centers) .
  • Reaction pathways : Transition-state modeling optimizes synthetic routes (e.g., predicting activation energies for cyclization steps) .

Table 1 : DFT-derived electronic properties of analogous pyrido-pyrimidines

CompoundHOMO (eV)LUMO (eV)ΔE (eV)
6a-6.24-2.313.93
6b-6.22-2.313.91

Advanced: What experimental strategies are effective for evaluating biological activity (e.g., kinase inhibition)?

Answer:

  • Kinase inhibition assays : Use recombinant kinases (e.g., tyrosine kinase, CDK4) with ATP-competitive binding assays (IC50_{50} determination via fluorescence polarization) .
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays; compare dose-response curves with control compounds .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell-cycle arrest .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt uniform cell culture conditions (e.g., 10% FBS, 37°C, 5% CO2_2) and purity thresholds (>95% by HPLC) .
  • Reproducibility checks : Validate results across multiple labs using shared compound batches .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituent effects on benzodioxol or pyrimidine rings) to identify critical functional groups .

Table 2 : SAR of pyrido-pyrimidine derivatives

SubstituentBiological Activity (IC50_{50}, nM)Target
Benzodioxol-methyl12.4 ± 1.2Tyrosine kinase
Ethyl-pyrimidine45.7 ± 3.8CDK4

Advanced: What analytical approaches characterize thermal stability and degradation pathways?

Answer:

  • Thermogravimetric analysis (TGA) : Measures weight loss (e.g., decomposition onset at 220°C) .
  • Differential scanning calorimetry (DSC) : Detects phase transitions (e.g., melting point at 258–260°C) .
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC and LC-MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。